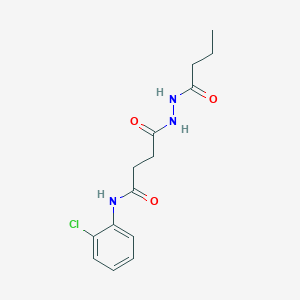
4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide is a synthetic organic compound that belongs to the class of hydrazides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide typically involves the reaction of 2-chlorobenzoyl chloride with butanoylhydrazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its hydrazide moiety makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: It may have potential as a drug candidate for treating diseases due to its biological activity.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of 4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolism.
類似化合物との比較
Similar Compounds
4-(2-butanoylhydrazinyl)-N-(2-bromophenyl)-4-oxobutanamide: Similar structure but with a bromine atom instead of chlorine.
4-(2-butanoylhydrazinyl)-N-(2-fluorophenyl)-4-oxobutanamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide may impart unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
特性
分子式 |
C14H18ClN3O3 |
|---|---|
分子量 |
311.76 g/mol |
IUPAC名 |
4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C14H18ClN3O3/c1-2-5-13(20)17-18-14(21)9-8-12(19)16-11-7-4-3-6-10(11)15/h3-4,6-7H,2,5,8-9H2,1H3,(H,16,19)(H,17,20)(H,18,21) |
InChIキー |
CAIZRUAIMDUBBF-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NNC(=O)CCC(=O)NC1=CC=CC=C1Cl |
溶解性 |
>46.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















